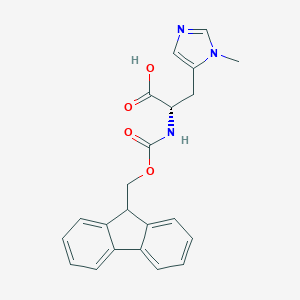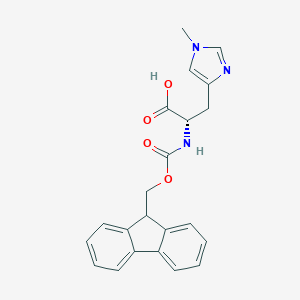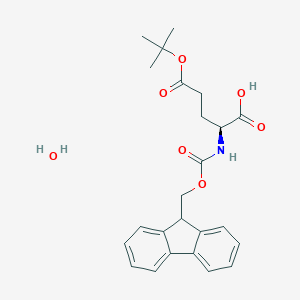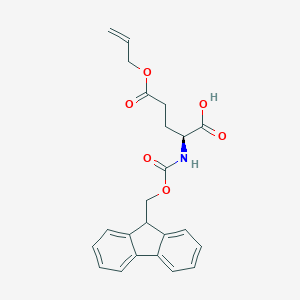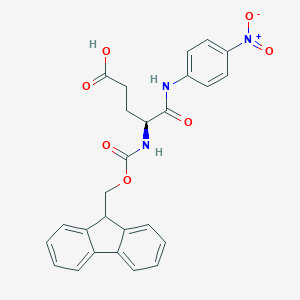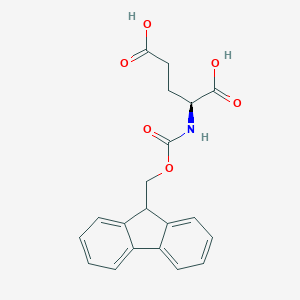
Fmoc-L-β-ホモアラニン
概要
説明
Fmoc-L-beta-homoalanine: is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates. It is primarily used as a building block for solid-phase peptide synthesis due to its ability to form stable amide bonds . The compound has a molecular formula of C₁₉H₁₉NO₄ and a molecular weight of 325.37 g/mol .
科学的研究の応用
Chemistry: Fmoc-L-beta-homoalanine is widely used in the synthesis of peptides, including antimicrobial peptides and peptidomimetics . It serves as a non-natural amino acid substitute in peptide synthesis, allowing researchers to study peptide-protein interactions .
Biology and Medicine: In biological research, Fmoc-L-beta-homoalanine is used to create peptide-based drugs and study their interactions with biological targets.
Industry: The compound is used in the production of peptide-based materials, including hydrogels and other biomaterials . These materials have applications in tissue engineering, drug delivery, and wound healing .
作用機序
- Fmoc-L-beta-homoalanine (Fmoc-Hao) is an unusual amino acid with a simple structure. It is often used in peptide synthesis .
- Fmoc-Hao has antimicrobial properties, particularly against Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Fmoc-L-beta-homoalanine interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily protective, preventing the amine from reacting with other substances during synthesis .
Cellular Effects
It is known that the Fmoc group is stable under certain conditions, which allows it to protect amines during biochemical reactions . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Fmoc-L-beta-homoalanine exerts its effects at the molecular level primarily through its role as a protecting group for amines. It forms a carbamate when it reacts with an amine, protecting the amine from reacting with other substances during synthesis . This can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability of Fmoc-L-beta-homoalanine allows it to effectively protect amines over time in laboratory settings
Metabolic Pathways
Fmoc-L-beta-homoalanine is involved in the synthesis of peptides, a process that involves various enzymes and cofactors
Transport and Distribution
It is likely that its transport and distribution are influenced by its role as a protecting group for amines and its involvement in peptide synthesis .
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in areas of the cell where such synthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoalanine involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of Fmoc-L-beta-homoalanine typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Fmoc-L-beta-homoalanine undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The amino group can participate in peptide bond formation, making it useful in solid-phase peptide synthesis.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides: Used for peptide coupling reactions.
Major Products:
類似化合物との比較
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-ornithine: Used for the synthesis of peptides with additional functional groups.
Fmoc-L-lysine: Commonly used in the synthesis of peptides with multiple reactive sites.
Uniqueness: Fmoc-L-beta-homoalanine is unique due to its beta-amino acid structure, which provides different conformational properties compared to alpha-amino acids. This makes it valuable for creating peptides with unique structural and functional characteristics .
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941092 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-26-6 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


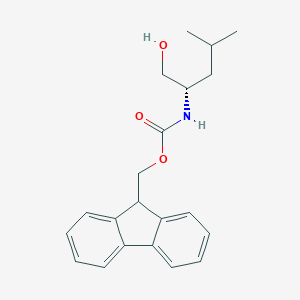
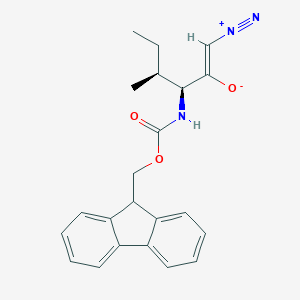
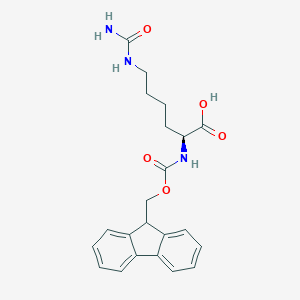
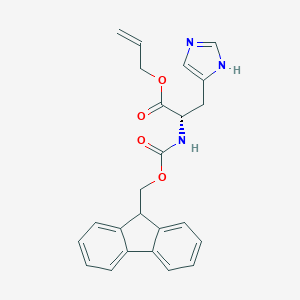
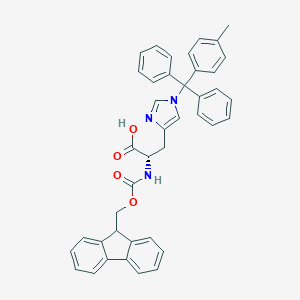
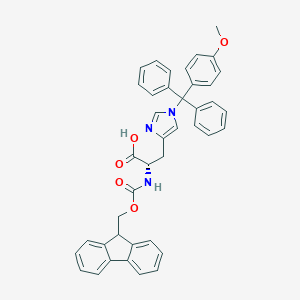
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
